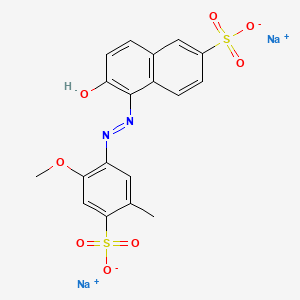
ATV399
Descripción general
Descripción
ATV399 is an inhibitor of iNOS dimerization which protects against Cytokine-Induced rat β-cell dysfunction, thereby inhibiting cleaved caspase-9 activation and subsequent β-cell apoptosis induced by a combination of IL-1β, IFN-γ, and high glucose.
Aplicaciones Científicas De Investigación
Inhibición de la dimerización de iNOS
ATV399 es conocido por ser un inhibidor de la dimerización de iNOS (sintetasa de óxido nítrico inducible) . Esta propiedad se puede utilizar en diversas aplicaciones de investigación donde se requiere la inhibición de la iNOS.
Protección contra la disfunción de las células β inducida por citoquinas
Se ha descubierto que this compound protege contra la disfunción de las células β inducida por citoquinas . Esto lo convierte en un compuesto potencial para la investigación en diabetes y otras enfermedades donde la función de las células β se ve comprometida.
Inhibición de la activación de la caspasa-9 escindida
Se ha demostrado que el compuesto inhibe la activación de la caspasa-9 escindida . Esto podría ser útil en la investigación relacionada con la apoptosis y la muerte celular.
Prevención de la apoptosis de las células β
this compound puede prevenir la apoptosis de las células β inducida por una combinación de IL-1β, IFN-γ y glucosa alta . Esta propiedad podría ser beneficiosa en la investigación relacionada con la diabetes y otros trastornos metabólicos.
UAV conectados a células
Aunque no está directamente relacionado con el compuesto en sí, el término “this compound” se ha asociado con la investigación sobre vehículos aéreos no tripulados (UAV) conectados a células . Esto podría ser una coincidencia o un caso de nomenclatura compartida.
Teledetección e investigación científica
Una vez más, aunque no está directamente relacionado con el compuesto, el término “this compound” se ha asociado con sistemas de aeronaves no tripuladas en teledetección e investigación científica . Esto podría ser otro caso de nomenclatura compartida.
Mecanismo De Acción
Target of Action
The primary target of this compound is inducible Nitric Oxide Synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
This compound acts by inhibiting the dimerization of iNOS . Dimerization is a process where two iNOS molecules join together to form a functional enzyme. By inhibiting this process, this compound effectively reduces the activity of iNOS, thereby controlling the production of nitric oxide.
Biochemical Pathways
The inhibition of iNOS dimerization by this compound affects the nitric oxide synthesis pathway . Nitric oxide is a signaling molecule that plays a role in various biological processes, including inflammation and apoptosis. By controlling the production of nitric oxide, this compound can influence these processes.
Result of Action
This compound has been shown to reduce the levels of cleaved caspase-9 , a key player in the process of apoptosis or programmed cell death. This suggests that this compound may have a protective effect against cell death. Specifically, it has been found to inhibit β-cell apoptosis induced by a combination of IL-1β, IFN-γ, and high glucose .
Propiedades
IUPAC Name |
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c28-24(17-6-11-22-23(14-17)32-16-31-22)26-19-7-9-20(10-8-19)33(29,30)27-13-2-1-5-21(27)18-4-3-12-25-15-18/h3-4,6-12,14-15,21H,1-2,5,13,16H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXWVIUZQVTKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















